molecular formula C4H10O B1433848 2-Methyl-D3-propyl alcohol CAS No. 95927-04-1

2-Methyl-D3-propyl alcohol

Cat. No.: B1433848
CAS No.: 95927-04-1
M. Wt: 77.14 g/mol
InChI Key: ZXEKIIBDNHEJCQ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-D3-propyl alcohol, also known as this compound, is an organic compound with the molecular formula C4H7D3O. It is a deuterated alcohol, meaning it contains deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrolysis of Halides: One common method for preparing 2-Methyl-D3-propyl alcohol is through the hydrolysis of alkyl halides.

    Grignard Reagents: Another method involves the reaction of a Grignard reagent with a carbonyl compound.

Industrial Production Methods

The industrial synthesis of deuterated alcohols often involves the hydrogenation of carbon monoxide in the presence of a deuterium source. This process requires high pressures, high temperatures, and a suitable catalyst, such as zinc oxide-chromic oxide .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Hydrogen halides (hydrogen chloride, hydrogen bromide).

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl alcohol: Similar in structure but lacks deuterium atoms.

    Isopropyl alcohol: Another common alcohol used in various applications.

    2-Methyl-1-propanol: A primary alcohol with a similar structure.

Uniqueness

2-Methyl-D3-propyl alcohol is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies. The presence of deuterium atoms allows researchers to study reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .

Properties

IUPAC Name

3,3,3-trideuterio-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-D3-propyl alcohol
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2-Methyl-D3-propyl alcohol
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2-Methyl-D3-propyl alcohol
Reactant of Route 4
2-Methyl-D3-propyl alcohol
Reactant of Route 5
2-Methyl-D3-propyl alcohol
Reactant of Route 6
2-Methyl-D3-propyl alcohol

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